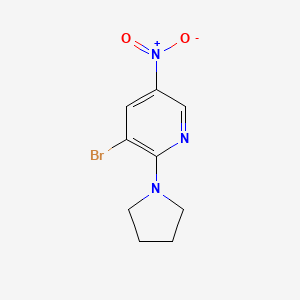

3-Bromo-5-nitro-2-(pyrrolidin-1-yl)pyridine

Description

Chemical Identity and Nomenclature

This compound represents a highly substituted pyridine derivative with distinctive structural characteristics that define its chemical behavior and potential applications. The compound possesses the Chemical Abstracts Service registry number 1065074-81-8, establishing its unique identity within the global chemical database. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named 3-bromo-5-nitro-2-(1-pyrrolidinyl)pyridine, reflecting the precise positioning of each functional group around the pyridine ring.

The molecular formula C9H10BrN3O2 indicates a molecular weight of 272.1 grams per mole, representing a moderately sized organic molecule with significant structural complexity. The compound's structure incorporates a six-membered pyridine ring as the central core, with three distinct substituents strategically positioned to create unique chemical properties. The pyrrolidin-1-yl group occupies the 2-position, providing a saturated nitrogen-containing ring system that enhances the compound's three-dimensional structure. The bromine atom at the 3-position serves as a reactive site for further chemical transformations, while the nitro group at the 5-position introduces electron-withdrawing characteristics that significantly influence the compound's electronic properties.

Detailed structural analysis reveals that the compound exists as a stable crystalline solid under standard laboratory conditions, with recommended storage temperatures ranging from 0 to 8 degrees Celsius to maintain optimal stability. The International Chemical Identifier representation provides a standardized description of the molecular connectivity: InChI=1S/C9H10BrN3O2/c10-8-5-7(13(14)15)6-11-9(8)12-3-1-2-4-12/h5-6H,1-4H2. This notation system enables precise communication of the compound's structure across different chemical databases and research platforms.

The compound demonstrates excellent purity specifications, with commercial preparations typically achieving 95% purity or higher. This high purity standard reflects the sophisticated synthetic methodologies required for its preparation and the stringent quality control measures employed in its production. The compound's unique combination of functional groups creates distinct spectroscopic signatures that facilitate its identification and characterization through various analytical techniques.

Historical Context in Heterocyclic Chemistry

The development of this compound represents the culmination of nearly two centuries of advancement in heterocyclic chemistry, building upon foundational discoveries that established the field's theoretical and practical frameworks. The historical trajectory of heterocyclic chemistry began in the early 1800s with pioneering work by researchers who first isolated and characterized nitrogen-containing ring systems from natural sources. Anderson's discovery of pyridine in 1849 through the pyrolysis of bones marked a crucial milestone in understanding six-membered nitrogen heterocycles, establishing the foundational knowledge that would eventually enable the synthesis of complex derivatives like this compound.

The systematic nomenclature system developed independently by Hantzsch in 1887 and Widman in 1888 provided the theoretical framework necessary for describing complex heterocyclic structures. This nomenclature system, now known as the Hantzsch-Widman system, forms the basis for modern International Union of Pure and Applied Chemistry naming conventions and enables precise communication about compounds such as this compound. The historical evolution from simple parent heterocycles to highly functionalized derivatives reflects the continuous advancement of synthetic methodologies and the growing understanding of structure-activity relationships in heterocyclic systems.

The recognition of heterocyclic compounds as fundamental components of biological systems transformed the field from academic curiosity to practical necessity. Early discoveries of heterocyclic compounds in natural sources, including the isolation of various pyridine derivatives from biological materials, demonstrated the widespread occurrence and importance of these structures in living systems. This biological relevance provided strong motivation for developing synthetic methods to access complex heterocyclic structures, ultimately leading to the sophisticated compounds available today.

Modern synthetic approaches to heterocyclic chemistry have evolved to encompass highly selective and efficient methodologies that enable the preparation of compounds like this compound with precise control over functional group placement and stereochemistry. The development of metal-catalyzed cross-coupling reactions, nucleophilic substitution methods, and advanced cyclization strategies has expanded the accessible chemical space within heterocyclic chemistry. These methodological advances have enabled chemists to design and synthesize compounds with specific properties tailored for particular applications, representing a significant departure from the serendipitous discoveries that characterized early heterocyclic chemistry.

Significance in Medicinal Chemistry and Materials Science

The strategic importance of this compound in contemporary medicinal chemistry stems from its incorporation of multiple pharmacologically relevant structural features within a single molecular framework. Recent comprehensive analyses of United States Food and Drug Administration-approved pharmaceuticals reveal a dramatic increase in the prevalence of nitrogen heterocycles, with 82% of new small-molecule drugs approved between 2013 and 2023 containing at least one nitrogen heterocycle, compared to 59% in preceding decades. This statistical trend underscores the fundamental importance of pyridine-containing compounds in modern drug discovery and development efforts.

The pyridine core present in this compound serves as a privileged scaffold in medicinal chemistry due to its ability to engage in multiple types of molecular interactions with biological targets. The nitrogen atom within the pyridine ring can participate in hydrogen bonding interactions, coordinate with metal ions in enzyme active sites, and engage in π-π stacking interactions with aromatic amino acid residues. These diverse interaction modes enable pyridine-containing compounds to achieve high binding affinity and selectivity for their intended biological targets. Furthermore, the electron-withdrawing nature of the pyridine nitrogen atom creates favorable electronic properties that can enhance the compound's metabolic stability and improve its pharmacokinetic profile.

The specific functional groups present in this compound each contribute unique properties that enhance its potential utility in medicinal chemistry applications. The bromine substituent at the 3-position provides a reactive handle for further structural elaboration through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships. The nitro group at the 5-position can be selectively reduced to generate amino functionality, providing access to additional chemical transformations and biological interactions. The pyrrolidine substituent at the 2-position contributes conformational rigidity and three-dimensional character that can improve binding selectivity and reduce off-target effects.

Contemporary research in heterocyclic chemistry demonstrates the versatility of compounds like this compound as building blocks for complex molecular architectures. The development of modular synthetic approaches enables the systematic variation of substituents around the pyridine core, facilitating the rapid generation of compound libraries for biological screening. These methodological advances have transformed heterocyclic compounds from simple structural motifs into sophisticated molecular platforms capable of addressing diverse therapeutic challenges.

The significance of nitropyridine derivatives in bioactive molecule synthesis has been extensively documented, with applications ranging from antimicrobial agents to enzyme inhibitors. The specific substitution pattern present in this compound positions it as a valuable intermediate for accessing diverse chemical scaffolds through selective functionalization reactions. The compound's multiple reactive sites enable sequential or selective modifications that can generate structurally complex products with enhanced biological properties.

Properties

IUPAC Name |

3-bromo-5-nitro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2/c10-8-5-7(13(14)15)6-11-9(8)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDNWQJSPBAYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674575 | |

| Record name | 3-Bromo-5-nitro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-81-8 | |

| Record name | 3-Bromo-5-nitro-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-nitro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Bromo-5-nitro-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₉H₁₁BrN₂

Molecular Weight : 227.10 g/mol

The compound features a bromine atom at the 3-position and a nitro group at the 5-position of the pyridine ring, along with a pyrrolidine moiety. This unique structure is believed to enhance its reactivity and biological interactions.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Exhibits moderate antibacterial properties against Gram-positive bacteria.

- Neuroprotective Effects : Shows promise in models of neurodegenerative diseases.

- Antidepressant-like Effects : Preliminary studies suggest mood-stabilizing effects in animal models.

Data Table of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate against S. aureus (MIC 15.625–62.5 μM) | |

| Neuroprotective | Protective in neurodegeneration models | |

| Antidepressant-like | Positive effects in behavioral tests |

The biological activity of this compound is primarily attributed to its interactions with various cellular components:

- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing dopaminergic and serotonergic signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could affect cellular functions and contribute to its therapeutic effects.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of the compound, it was tested against various bacterial strains. The results indicated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM, suggesting its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects revealed that this compound could mitigate neuronal damage in models simulating neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress markers and promote cell viability under toxic conditions.

Case Study 3: Antidepressant-like Activity

Preliminary studies on animal models subjected to chronic mild stress showed that administration of the compound resulted in significant improvements in depression-like behaviors, indicating potential antidepressant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Nitro Substituted Pyridines

5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (Compound 2n)

- Structure : Bromo at position 5, nitro at position 3, and pyrrolidinyl at position 2.

- Synthesis : Prepared via 1,3-dipolar cycloaddition using nitropyridine derivatives .

- Key Differences : The positional swap of bromo and nitro groups alters electronic effects. The nitro group at position 3 may enhance electrophilic substitution reactivity compared to position 5 in the target compound .

5-Bromo-2-(pyrrolidin-1-yl)pyridine

- Structure : Lacks the nitro group but retains bromo and pyrrolidinyl substituents.

- Properties : Molecular weight 227.1 g/mol (C₉H₁₁BrN₂), yellow solid .

- Impact of Nitro Group : The absence of nitro in this compound reduces its reactivity toward nucleophilic attack but improves stability under basic conditions .

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- Structure : Fluoro at position 2, bromo at 3, pyrrolidinyl at 4.

Heterocyclic Modifications

3-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine

- Structure : Fused pyrrole-pyridine system with bromo (position 3) and nitro (position 4).

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Structure: Ethynyl-TMS and amino groups replace pyrrolidinyl and nitro.

- Reactivity: The ethynyl group enables click chemistry, while the amino group allows for further functionalization, offering divergent synthetic pathways compared to the target compound .

Substituent Steric and Electronic Effects

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Bulky tert-butyl and dimethoxymethyl groups introduce steric hindrance.

- Impact : Reduced reactivity in sterically demanding reactions compared to the less hindered target compound .

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Nitropyridines

A widely employed approach begins with a halogenated nitropyridine precursor, typically 3-bromo-5-nitropyridine or its chlorinated analogues. The key step involves nucleophilic aromatic substitution (SNAr) of the halogen (usually chlorine) at the 2-position by pyrrolidine under mild conditions.

Reaction Conditions: Pyrrolidine (2 equivalents) is added to a solution of 3-bromo-5-nitro-2-chloropyridine in methanol at room temperature and stirred for approximately 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, acidification with hydrochloric acid to pH ~2 precipitates the product, which is isolated by filtration and drying.

Yields and Purity: This method typically affords the target compound in yields ranging from 85% to 90%, with melting points around 67–69 °C confirming purity. Characterization by ^1H and ^13C NMR and high-resolution mass spectrometry (HRMS) supports the structure confirmation.

Stepwise Bromination and Amination of Nitro-Substituted Pyridines

An alternative synthetic pathway involves:

Bromination: Starting from 2-nitropyridine or 2-nitroaniline derivatives, electrophilic bromination is carried out using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. This introduces bromine selectively at the 3-position.

Introduction of Pyrrolidine: The brominated intermediate undergoes nucleophilic substitution with pyrrolidine under basic conditions to introduce the pyrrolidin-1-yl group at the 2-position.

- Industrial Adaptations: For scale-up, these steps are optimized using continuous flow reactors to improve reaction control, yield, and minimize waste. Solvent choice, temperature, and reagent stoichiometry are fine-tuned for maximum efficiency.

One-Pot Synthesis Approaches

Recent studies have explored one-pot synthesis methods involving in situ generation of N-protected aminopyridines followed by nucleophilic substitution with pyrrolidine. Reaction times and conditions are carefully controlled to avoid formation of side products such as N-protected aminopyridines or incomplete substitution.

Representative Experimental Data and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br2 or NBS, AcOH/DCM, room temp, 2-4 h | 80-90 | Selective 3-position bromination |

| Nucleophilic substitution | Pyrrolidine (2 eq), MeOH, rt, 2 h, acid workup | 85-90 | Mild conditions, high selectivity |

| One-pot synthesis | N-protected aminopyridine intermediate, controlled time | ~70-80 | Requires precise timing to avoid side products |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution on 2-chloro-3-bromo-5-nitropyridine | 3-Bromo-5-nitro-2-chloropyridine | Pyrrolidine, MeOH | Room temp, 2 h, acid workup | 85-90 | Mild, straightforward | Requires halogenated precursor |

| Stepwise bromination + amination | 2-Nitropyridine or 2-nitroaniline | Br2 or NBS, pyrrolidine | Bromination: rt, 2-4 h; substitution: base, rt | 80-90 | Scalable, industrially viable | Multi-step, requires purification |

| One-pot synthesis | N-protected aminopyridine intermediates | Controlled reagents | Timed reaction, reflux | 70-80 | Potentially faster | Requires precise control |

Q & A

Q. Optimization Tips :

- Use catalytic Pd or Cu for coupling steps to enhance regioselectivity.

- Purify intermediates via column chromatography to minimize impurities in subsequent steps.

Basic: What analytical techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₉H₁₀BrN₃O₂: ~300.0).

- IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced: How do electronic effects of the nitro and bromo groups influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. It directs incoming electrophiles to the meta position relative to itself .

- Bromo Group : Acts as a leaving group in Suzuki or Ullmann couplings. The nitro group’s electron-withdrawing nature enhances the bromine’s electrophilicity, facilitating Pd-catalyzed cross-coupling with arylboronic acids .

- Case Study : In a Stille coupling, the nitro group’s meta-directing effect ensures coupling occurs at the bromine site, yielding biaryl products with >80% efficiency when using Pd(PPh₃)₄ .

Advanced: How can computational modeling predict interactions with nicotinic acetylcholine receptors (nAChRs)?

Q. Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model the compound’s binding to nAChR’s ligand-binding domain (e.g., α4β2 subtype). The pyrrolidine group may form hydrogen bonds with Asp-196, while the nitro group stabilizes via π-π stacking with Tyr-93 .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA analysis) .

- Validation : Compare computational predictions with in vitro receptor-binding assays (e.g., radioligand displacement in HEK293 cells expressing nAChRs) .

Advanced: How can researchers address contradictions in reported biological activities of brominated pyridine derivatives?

Q. Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace nitro with cyano) to isolate contributing factors. Tabulate results as:

| Derivative | Substituent | IC₅₀ (nM) | Notes |

|---|---|---|---|

| A | 3-Bromo-5-nitro | 120 ± 15 | High selectivity |

| B | 3-Bromo-5-cyano | 450 ± 30 | Reduced activity |

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. Use statistical tools (e.g., ANOVA) to resolve outliers .

Advanced: What strategies mitigate challenges in introducing the pyrrolidine moiety?

Q. Methodological Answer :

- Steric Hindrance : Use bulky bases (e.g., DBU) to deprotonate pyrrolidine, enhancing nucleophilicity. Microwave-assisted synthesis (100°C, 30 min) can accelerate substitution .

- Competing Reactions : Protect the nitro group with Boc if reduction is observed. Monitor via LC-MS for intermediates.

- Alternative Routes : Employ transition-metal catalysis (e.g., CuI/L-proline) for C-N coupling under milder conditions (60°C, 12 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.